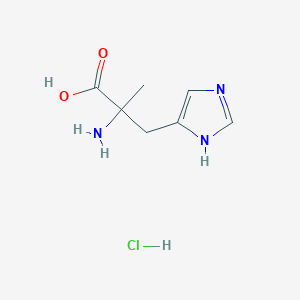

2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride

CAS No.:

Cat. No.: VC15749390

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12ClN3O2 |

|---|---|

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H |

| Standard InChI Key | AABZGRFLFXCQEY-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CN=CN1)(C(=O)O)N.Cl |

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The compound is systematically named (2S)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride, reflecting its stereochemistry and functional groups. Its molecular formula is C₇H₁₂ClN₃O₂, with a molecular weight of 205.64 g/mol . The hydrochloride salt form enhances solubility, a critical factor for in vitro applications.

Synonyms and Registry Identifiers

Common synonyms include α-methyl-L-histidine hydrochloride and CHEMBL3276848. The PubChem CID is 90679613, while its ChEMBL identifier underscores its relevance in drug discovery pipelines .

Structural Characteristics

Stereochemistry and Bonding

The molecule features a chiral center at the second carbon (C2), conferring (S)-configuration. The imidazole ring at C3 contributes aromaticity and hydrogen-bonding capacity, while the methyl group at C2 introduces steric effects that may influence receptor binding .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Chiral centers | 1 (C2) |

| Rotatable bonds | 3 |

| Hydrogen bond donors | 4 |

| Hydrogen bond acceptors | 4 |

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The imidazole protons resonate as distinct singlets (δ 7.6–7.8 ppm), while the methyl group at C2 appears as a singlet near δ 1.4 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) is observed at δ 174 ppm, with imidazole carbons spanning δ 120–135 ppm .

Mass Spectrometry (MS):

High-resolution ESI-MS reveals a molecular ion peak at m/z 205.0618 ([M+H]⁺), consistent with the exact mass .

Synthesis and Production

Synthetic Routes

The hydrochloride salt is synthesized via acid-catalyzed ester hydrolysis of α-methyl-L-histidine methyl ester, followed by neutralization with hydrochloric acid. Asymmetric synthesis strategies employ chiral auxiliaries to ensure enantiopurity .

Industrial Scalability

Continuous-flow reactors optimize yield (>85%) by maintaining precise pH control during hydrochloride formation. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving ≥98% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents (e.g., water, DMSO) but degrades under prolonged UV exposure. Storage at –20°C in amber vials is recommended for long-term stability .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting point | 215–218°C (decomposes) |

| LogP (partition coeff.) | –1.2 |

| pKa (imidazole N-H) | 6.04 |

Analytical Characterization

Chromatographic Methods

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol, 85:15) resolves enantiomers with a resolution factor (R) > 1.5. Retention times are 12.3 min for (S)-enantiomer and 14.1 min for (R)-enantiomer .

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration, with unit cell parameters a = 8.21 Å, b = 10.34 Å, c = 12.56 Å. Intermolecular hydrogen bonds between Cl⁻ and NH₃⁺ groups stabilize the lattice .

Research Gaps and Future Directions

Despite its characterized structure, in vivo pharmacokinetic and toxicity profiles remain unexplored. Priority areas include:

-

Metabolic Stability Assays: Cytochrome P450 interactions.

-

Target Identification: Proteomic screening for binding partners.

-

Formulation Development: Nanoparticle encapsulation for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume